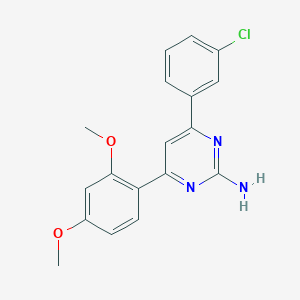

4-(3-Chlorophenyl)-6-(2,4-dimethoxyphenyl)pyrimidin-2-amine

Description

4-(3-Chlorophenyl)-6-(2,4-dimethoxyphenyl)pyrimidin-2-amine is a pyrimidine derivative characterized by a central pyrimidine ring substituted with a 3-chlorophenyl group at position 4 and a 2,4-dimethoxyphenyl group at position 4. The presence of electron-withdrawing (chloro) and electron-donating (methoxy) groups on the aromatic rings contributes to its unique electronic and steric properties, which influence its bioactivity and binding affinity to biological targets .

Properties

IUPAC Name |

4-(3-chlorophenyl)-6-(2,4-dimethoxyphenyl)pyrimidin-2-amine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H16ClN3O2/c1-23-13-6-7-14(17(9-13)24-2)16-10-15(21-18(20)22-16)11-4-3-5-12(19)8-11/h3-10H,1-2H3,(H2,20,21,22) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BXRSMZGNIFOSBO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=C(C=C1)C2=NC(=NC(=C2)C3=CC(=CC=C3)Cl)N)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H16ClN3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

341.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(3-Chlorophenyl)-6-(2,4-dimethoxyphenyl)pyrimidin-2-amine typically involves the following steps:

Formation of the Pyrimidine Ring: This can be achieved through a cyclization reaction involving appropriate precursors such as β-diketones and amidines.

Substitution Reactions:

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound may undergo oxidation reactions, particularly at the methoxy groups, leading to the formation of corresponding aldehydes or carboxylic acids.

Reduction: Reduction reactions could target the nitro groups (if present) or other reducible functionalities.

Substitution: The aromatic rings may undergo electrophilic or nucleophilic substitution reactions, depending on the conditions and reagents used.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a catalyst (e.g., palladium on carbon) are commonly used.

Substitution: Reagents like halogens (e.g., Br₂, Cl₂) and nucleophiles (e.g., NaOH, NH₃) are frequently employed.

Major Products

The major products formed from these reactions would depend on the specific reaction conditions and reagents used. For example, oxidation of the methoxy groups could yield aldehydes or acids, while substitution reactions could introduce new functional groups onto the aromatic rings.

Scientific Research Applications

Chemistry: As a building block for the synthesis of more complex molecules.

Biology: Investigating its biological activity and potential as a lead compound for drug development.

Medicine: Exploring its therapeutic potential in treating diseases.

Industry: Potential use in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 4-(3-Chlorophenyl)-6-(2,4-dimethoxyphenyl)pyrimidin-2-amine would depend on its specific interactions with biological targets. Typically, such compounds may interact with enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. Detailed studies would be required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues and Substitution Patterns

Pyrimidin-2-amine derivatives exhibit diverse biological activities depending on substituent variations. Below is a comparative analysis of structurally related compounds:

Pharmacological and Mechanistic Insights

- Antimicrobial Activity: Morpholinophenyl-substituted analogues (e.g., compound 27 from ) demonstrated superior antibacterial activity against V. cholerae compared to chloro/methoxy-substituted derivatives. This suggests that bulky substituents (e.g., morpholine) enhance bacterial target engagement.

- Anticancer Potential: Trifluoromethyl and methoxyphenyl groups (e.g., compound 11a in ) improved cytotoxicity against cancer cell lines, likely due to enhanced membrane permeability and DNA intercalation.

- Enzyme Inhibition : Fluorinated derivatives (e.g., compound in ) exhibited strong RabGGTase inhibition, attributed to halogen bonding with the receptor’s active site. The target compound’s chloro and methoxy groups may similarly modulate kinase or transferase activity.

Structure-Activity Relationship (SAR) Trends

Electron-Withdrawing Groups (Cl, Br, CF3) : Enhance binding to hydrophobic pockets in enzymes (e.g., RabGGTase) but may reduce solubility .

Electron-Donating Groups (OCH3) : Improve solubility and bioavailability but may weaken target affinity .

Aromatic Ring Diversity: Quinoline (), indole (), and morpholine () substituents introduce steric bulk, which can either enhance selectivity or reduce off-target effects.

Biological Activity

4-(3-Chlorophenyl)-6-(2,4-dimethoxyphenyl)pyrimidin-2-amine is a synthetic compound belonging to the pyrimidine class, which has garnered attention for its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound features a pyrimidine core substituted with a 3-chlorophenyl group at the 4-position and a 2,4-dimethoxyphenyl group at the 6-position. This unique substitution pattern is believed to influence its biological properties significantly.

The biological activity of this compound primarily involves interactions with specific molecular targets, such as enzymes and receptors. These interactions can modulate various signaling pathways, leading to diverse biological effects:

- Enzyme Inhibition : The compound has been shown to inhibit certain kinases and enzymes that are crucial in cancer cell proliferation.

- Receptor Binding : It may bind to specific receptors involved in cellular signaling, altering their activity and downstream effects.

Anticancer Properties

Research indicates that this compound exhibits significant anticancer activity. In vitro studies have demonstrated its effectiveness against various cancer cell lines:

| Cell Line | IC50 (µM) | Reference |

|---|---|---|

| A549 (Lung Cancer) | 5.9 ± 1.7 | |

| SW-480 (Colorectal) | 2.3 ± 0.91 | |

| MCF-7 (Breast Cancer) | 5.65 ± 2.33 |

These results indicate that the compound has potent antiproliferative effects, particularly against lung and colorectal cancer cells.

Mechanisms of Cytotoxicity

Further studies have explored the mechanisms through which this compound exerts its cytotoxic effects:

- Cell Cycle Arrest : Treatment with the compound has shown to cause significant arrest in the G0–G1 phase of the cell cycle in RFX 393 renal carcinoma cells.

- Induction of Apoptosis : The compound may also trigger apoptotic pathways, leading to programmed cell death in cancerous cells.

Case Studies

Recent investigations into the biological activities of similar pyrimidine derivatives have provided insights into structure-activity relationships (SAR). For instance:

- Study on Kinase Inhibition : Compounds structurally related to this compound were evaluated for their inhibitory effects on CDK2 and TRKA kinases, showing promising IC50 values ranging from 0.09 to 1.58 µM .

This highlights the potential for developing targeted therapies based on structural modifications of pyrimidine compounds.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.